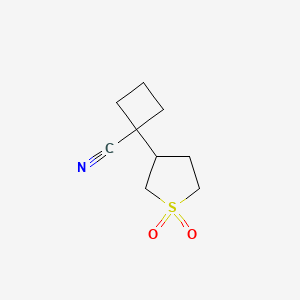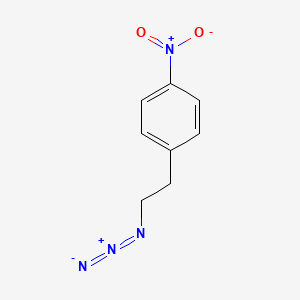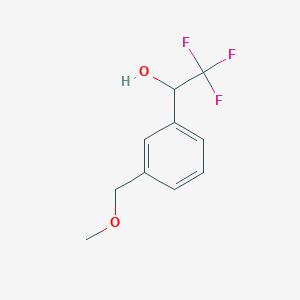
2,2,2-Trifluoro-1-(3-(methoxymethyl)phenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(3-(methoxymethyl)phenyl)ethan-1-ol: is an organic compound characterized by the presence of trifluoromethyl and methoxymethyl groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it a valuable intermediate in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2,2,2-Trifluoro-1-(3-(methoxymethyl)phenyl)ethan-1-ol typically begins with 2,2,2-trifluoroacetophenone and methoxymethyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified through crystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity.
Safety Measures: Industrial synthesis involves stringent safety measures to handle the reactive intermediates and ensure the safety of the workers.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,2,2-Trifluoro-1-(3-(methoxymethyl)phenyl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Synthesis: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Catalysis: It serves as a catalyst in certain organic reactions, enhancing the reaction rate and selectivity.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It is a key intermediate in the development of drugs targeting specific enzymes and receptors.
Industry:
Material Science: The compound is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
Pathways Involved:
Metabolic Pathways: The compound can interfere with metabolic pathways, leading to changes in cellular metabolism and function.
Signal Transduction: By binding to receptors, it can alter signal transduction pathways, affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the methoxymethyl group.
1-Phenyl-2,2,2-trifluoroethanol: Similar in structure but has a hydroxyl group instead of the methoxymethyl group.
Uniqueness:
Chemical Properties: The presence of both trifluoromethyl and methoxymethyl groups imparts unique chemical properties, such as increased reactivity and stability.
Applications: The compound’s unique structure makes it suitable for specific applications in drug development and material science, where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C10H11F3O2 |
|---|---|
Molekulargewicht |
220.19 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[3-(methoxymethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H11F3O2/c1-15-6-7-3-2-4-8(5-7)9(14)10(11,12)13/h2-5,9,14H,6H2,1H3 |
InChI-Schlüssel |
OXJFXWMDFLPKTN-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC(=CC=C1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


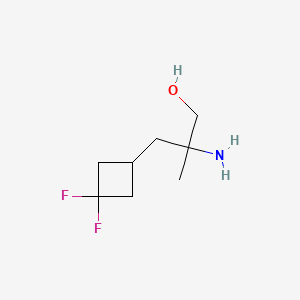
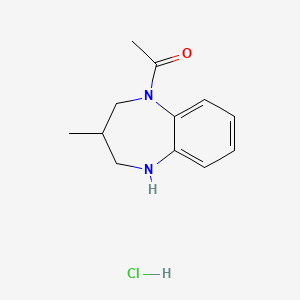
![2-[4-(Trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B13598809.png)
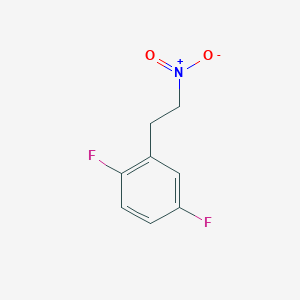
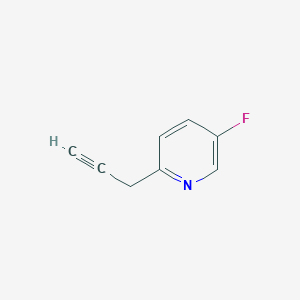

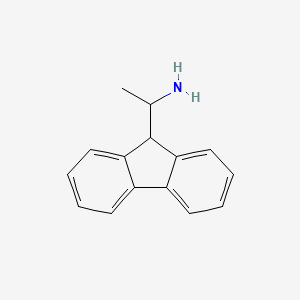
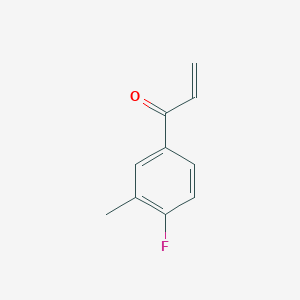

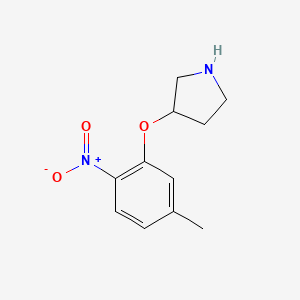
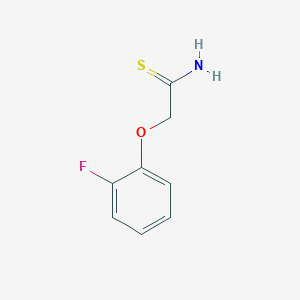
amine](/img/structure/B13598850.png)
